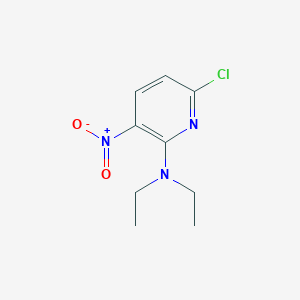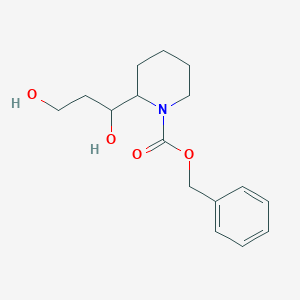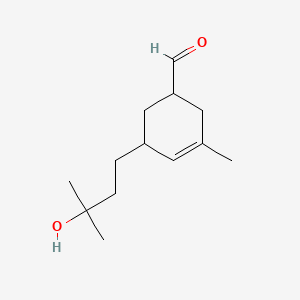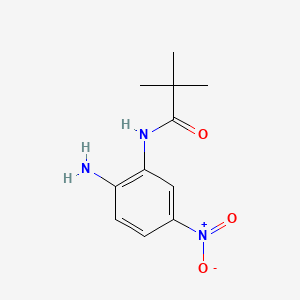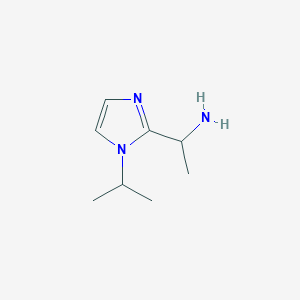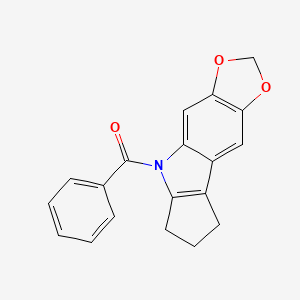
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a fused ring system with indole and dioxole moieties, making it a unique and potentially valuable compound in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the dioxole and benzoyl groups through specific functional group transformations.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective processes.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve desired chemical properties.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- may include other heterocyclic compounds with fused ring systems, such as:
Indole Derivatives: Compounds with similar indole structures.
Dioxole Derivatives: Compounds containing dioxole moieties.
Uniqueness
The uniqueness of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
50332-15-5 |
|---|---|
Molekularformel |
C19H15NO3 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl(phenyl)methanone |
InChI |
InChI=1S/C19H15NO3/c21-19(12-5-2-1-3-6-12)20-15-8-4-7-13(15)14-9-17-18(10-16(14)20)23-11-22-17/h1-3,5-6,9-10H,4,7-8,11H2 |
InChI-Schlüssel |
PZNXHIBBQZXOPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)


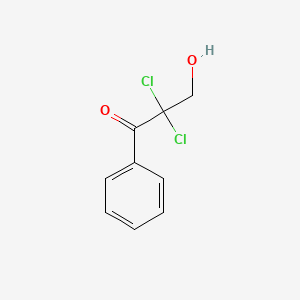
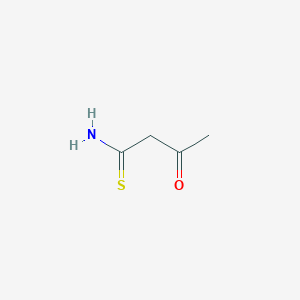
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)


